Home > Products > Screening Compounds P87032 > 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one - 1207004-64-5

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Catalog Number: EVT-2820761
CAS Number: 1207004-64-5
Molecular Formula: C24H22F3N5O2
Molecular Weight: 469.468
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-((1S,2S)-2-hydrocyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one)

Compound Description: (3-((1S,2S)-2-hydrocyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one) is an allosteric muscarinic acetylcholine receptor subtype 1 (M1) ligand with mixed agonist/positive allosteric modulator activities. [] This compound exhibits excellent functional selectivity for the M1 receptor over other muscarinic receptor subtypes. [] Despite its selectivity, this compound elicits cholinergic side effects like salivation, diarrhea, and emesis in rats, dogs, and cynomolgus monkeys. []

1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid

Compound Description: 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid is another allosteric M1 receptor ligand with mixed agonist/positive allosteric modulator activity and high functional selectivity for the M1 receptor. [] Similar to the previous compound, it also elicits cholinergic side effects despite its M1 receptor selectivity. []

(R)-ethyl 3-(2-methylbenzamido)-[1,4′-bipiperidine]-1′-carboxylate

Compound Description: (R)-ethyl 3-(2-methylbenzamido)-[1,4′-bipiperidine]-1′-carboxylate, similar to the previous two compounds, is an allosteric M1 receptor ligand with mixed agonist/positive allosteric modulator activity and high functional selectivity for the M1 receptor. [] It also elicits cholinergic side effects despite its M1 selectivity. []

Relevance: Although the structure of Xanomeline isn't provided, it's mentioned as a prototypical M1 agonist, representing a previous generation of compounds with non-selective muscarinic activity. This contrasts with the newer, highly selective M1 agonists like the related compounds 1, 2, and 3, which still exhibit cholinergic side effects, suggesting these side effects might be inherent to M1 receptor activation itself. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide, also known as VUF10472/NBI-74330, is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at the chemokine receptor CXCR3. [] It also exhibits inverse agonistic properties at a constitutively active mutant of CXCR3, CXCR3 N3.35A. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide, also known as VUF10085/AMG-487, is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative that shares similar properties with VUF10472/NBI-74330. [] It also acts as a noncompetitive antagonist and inverse agonist at the CXCR3 receptor. []

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834) is a 3H-quinazolin-4-one derivative that functions as a noncompetitive antagonist and inverse agonist at the CXCR3 receptor. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: 1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) is an imidazolium compound that acts as a noncompetitive antagonist and inverse agonist at the CXCR3 receptor. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride, also known as TAK-779, is a quaternary ammonium anilide that acts as a noncompetitive antagonist at the CXCR3 receptor. [] It exhibits weak partial inverse agonism at CXCR3 N3.35A, suggesting a different mode of interaction with CXCR3 compared to other small-molecule inverse agonists. []

Overview

The compound 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic molecule that combines several pharmacologically relevant structural motifs. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of a trifluoromethyl group and a benzimidazole moiety enhances its potential as a therapeutic agent.

Source

This compound is synthesized through various chemical reactions involving quinazolinones and piperidine derivatives. The synthesis methods often utilize commercially available reagents and established protocols in organic chemistry.

Classification

The compound can be classified into the following categories:

  • Chemical Class: Quinazolinone derivatives
  • Functional Groups: Benzimidazole, piperidine, trifluoromethyl
  • Pharmacological Category: Potential anti-cancer agents
Synthesis Analysis

The synthesis of 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves several steps:

  1. Formation of the Quinazolinone Core: This is achieved through cyclization reactions of appropriate precursors, often involving isocyanates or isothiocyanates.
  2. Introduction of the Piperidine Ring: This can be accomplished by reacting the quinazolinone with piperidine derivatives under basic conditions.
  3. Trifluoromethylation: The introduction of the trifluoromethyl group can be performed via nucleophilic substitution or using specialized reagents like trifluoromethyl iodide.
  4. Final Modifications: Additional steps may involve functionalization to introduce the benzimidazole moiety and achieve the desired substitution pattern.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yields and purity.

Molecular Structure Analysis

The molecular structure of 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can be represented as follows:

Structural Data

  • Molecular Formula: C20H22F3N5O
  • Molecular Weight: Approximately 409.42 g/mol
  • Key Structural Features:
    • Quinazolinone core (4(3H)-one)
    • Piperidine ring attached to an ethyl chain
    • Trifluoromethyl group on the benzimidazole

Visualization

The spatial arrangement of atoms can be analyzed using X-ray crystallography or computational modeling techniques to understand steric interactions and electronic properties.

Chemical Reactions Analysis

The compound's reactivity profile includes:

  1. Nucleophilic Substitution Reactions: The presence of electrophilic centers allows for further functionalization.
  2. Condensation Reactions: These can lead to the formation of more complex derivatives.
  3. Hydrolysis and Reduction: Potential pathways for modifying functional groups to enhance biological activity.

Each reaction type requires specific conditions to ensure selectivity and yield.

Mechanism of Action

The mechanism of action for compounds like 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one often involves:

  1. Targeting Specific Enzymes or Receptors: Such as kinases or other proteins involved in cell signaling pathways.
  2. Inducing Apoptosis in Cancer Cells: By interfering with cellular processes that regulate growth and survival.
  3. Inhibition of Tumor Growth Factors: Potentially blocking angiogenesis or metastasis.

Data from pharmacological studies would provide insights into its efficacy and specificity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Varies depending on solvent; often soluble in DMSO or ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are used to characterize purity and confirm structure.

Applications

The primary applications of 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one include:

  1. Pharmaceutical Development: As a lead compound for developing new anti-cancer drugs.
  2. Research Tool: To study specific biological pathways in cancer biology.
  3. Potential Therapeutic Agent: For treating diseases associated with abnormal cell proliferation or inflammation.

Properties

CAS Number

1207004-64-5

Product Name

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

IUPAC Name

3-[2-oxo-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethyl]quinazolin-4-one

Molecular Formula

C24H22F3N5O2

Molecular Weight

469.468

InChI

InChI=1S/C24H22F3N5O2/c25-24(26,27)23-29-19-7-3-4-8-20(19)32(23)13-16-9-11-30(12-10-16)21(33)14-31-15-28-18-6-2-1-5-17(18)22(31)34/h1-8,15-16H,9-14H2

InChI Key

KZQPZDAXMJYOSC-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CN4C=NC5=CC=CC=C5C4=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.